2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone 2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898782-77-9
VCID: VC3871770
InChI: InChI=1S/C20H23NOS/c1-15-4-3-5-16(2)19(15)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Molecular Formula: C20H23NOS
Molecular Weight: 325.5 g/mol

2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone

CAS No.: 898782-77-9

Cat. No.: VC3871770

Molecular Formula: C20H23NOS

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone - 898782-77-9

Specification

CAS No. 898782-77-9
Molecular Formula C20H23NOS
Molecular Weight 325.5 g/mol
IUPAC Name (2,6-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C20H23NOS/c1-15-4-3-5-16(2)19(15)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
Standard InChI Key IDPOJAIKOLCHMQ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Canonical SMILES CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone features a benzophenone backbone (C6H5COC6H5\text{C}_{6}\text{H}_{5}\text{COC}_{6}\text{H}_{5}) modified with:

  • Two methyl groups at the 2 and 6 positions of one benzene ring.

  • A thiomorpholinomethyl group (CH2-thiomorpholine-\text{CH}_2\text{-thiomorpholine}) at the 4' position of the second benzene ring.
    The thiomorpholine moiety introduces a sulfur-containing heterocycle, enhancing the compound’s polarity and potential for hydrogen bonding .

Physicochemical Parameters

Key properties include:

PropertyValue
Boiling Point436.7±45.0C436.7 \pm 45.0^\circ \text{C}
Density1.138±0.06g/cm31.138 \pm 0.06 \, \text{g/cm}^3
pKa6.37±0.206.37 \pm 0.20
Molecular Weight325.47 g/mol

The relatively high boiling point and density reflect the compound’s nonvolatile nature and compact molecular packing. The pKa suggests moderate acidity, likely influenced by the thiomorpholine group’s electron-donating effects .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to attach the thiomorpholine moiety to the benzophenone core. A representative pathway includes:

  • Benzophenone halogenation: Introducing a bromine or chlorine atom at the 4' position.

  • Nucleophilic substitution: Reacting the halogenated intermediate with thiomorpholine in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3).

  • Methylation: Installing methyl groups at the 2 and 6 positions via alkylation or directed ortho-metalation .

Industrial-scale production employs continuous flow reactors to optimize yield (>75%>75\%) and purity (>97%>97\%) .

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Characterization via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS confirms structural integrity .

Applications in Pharmaceutical and Materials Science

Drug Discovery

The compound serves as a pharmacophore in designing kinase inhibitors and antimicrobial agents. Its thiomorpholine group participates in hydrogen bonding with target proteins, as demonstrated in molecular docking studies with Staphylococcus aureus dihydrofolate reductase .

Photostabilizers

In polymer chemistry, 2,6-dimethyl-4'-thiomorpholinomethyl benzophenone acts as a UV absorber, preventing photodegradation in polyethylenes and polycarbonates. Its efficacy stems from the conjugated benzophenone system, which dissipates UV energy via keto-enol tautomerism .

Organic Synthesis

As a building block, it facilitates the synthesis of spirocyclic compounds and heteroaryl ethers. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives with applications in OLEDs .

Comparative Analysis with Structural Analogues

CompoundSubstituentsBoiling Point (°C)Applications
2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone2,5-dimethyl, 4'-thiomorpholine436.7 ± 45.0Antimicrobial agents
2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone2,6-dimethyl, 2'-thiomorpholine455.5 ± 45.0Polymer additives
4'-Piperidinomethyl benzophenone4'-piperidine420.1 ± 40.0CNS drug intermediates

The position of the thiomorpholinomethyl group significantly influences reactivity and biological activity. Para-substituted derivatives (e.g., 4'-thiomorpholine) exhibit enhanced binding to aromatic receptors compared to ortho-substituted analogues .

Future Research Directions

  • Biological Screening: Systematic evaluation of anticancer and antiviral properties using high-throughput assays.

  • Structure-Activity Relationships (SAR): Modifying the thiomorpholine ring (e.g., N-alkylation) to optimize pharmacokinetics.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

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